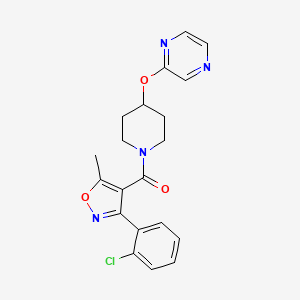

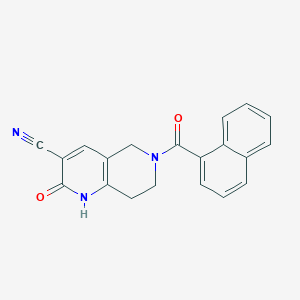

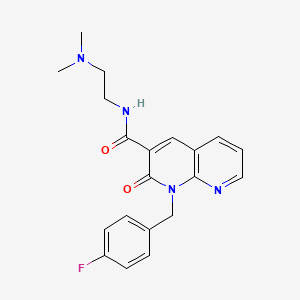

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide” is a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist . It is a type of cyanoacetamide, which is a class of compounds that are extensively used as reactants in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Studies have highlighted the synthetic pathways and structural analysis of compounds related to "3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide." For example, novel and efficient synthesis methods for creating complex molecules like pyrimidinones through multi-component reactions involving cyanoacetate, benzaldehyde derivatives, and guanidinium compounds have been developed. These studies often focus on the self-assembly and hydrogen bonding of the synthesized compounds, indicating potential applications in material science and molecular engineering (Bararjanian et al., 2010).

Luminescence and Crystal Engineering

Research on bispyridyl-substituted α,β-unsaturated ketones has led to the synthesis of novel macrocyclic co-crystals showing interesting luminescent properties. Such studies are crucial for developing new materials with potential applications in sensors, optoelectronics, and crystal engineering (Li et al., 2015).

Analytical Applications

The development of analytical methods, such as nonaqueous capillary electrophoresis, for the separation of compounds similar to "this compound" and related substances indicates the relevance of such compounds in quality control and pharmaceutical analysis (Ye et al., 2012).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of novel heterocyclic compounds for antimicrobial and anticancer activities demonstrate the pharmaceutical relevance of compounds related to "this compound." These studies contribute to the discovery of new therapeutic agents with potential applications in treating various diseases (Bondock & Gieman, 2015).

Material Science and Sensing Applications

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their solid-state properties analysis, including colorimetric sensing of fluoride anions, showcases the potential use of related compounds in material science and as sensors. These studies underline the versatility of cyano and pyridine derivatives in creating functional materials for environmental monitoring and chemical sensing (Younes et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is the nuclear hormone receptor known as retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .

Mode of Action

This compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This interaction results in a reduction of inflammation, particularly in Th17 cells .

Biochemical Pathways

The action of this compound primarily affects the IL-17 pathway . By inhibiting the production of IL-17, it disrupts the signaling cascade that leads to inflammation. This can have downstream effects on various immune responses, potentially alleviating symptoms of autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound include good metabolic stability and oral bioavailability . These properties are crucial for the compound’s effectiveness, as they ensure that it can be efficiently absorbed, distributed, metabolized, and excreted (ADME). The compound’s bioavailability ensures that a sufficient amount of the drug reaches the target site to exert its therapeutic effect .

Result of Action

The result of the compound’s action is a reduction in IL-17 levels and, consequently, a decrease in inflammation . In a preclinical in vivo animal model, oral administration of the compound was shown to reduce skin inflammation .

Zukünftige Richtungen

The future directions for “3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide” could involve further studies to explore its potential in the treatment of autoimmune diseases, given its role as an inverse agonist of RORC2 . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

3-cyano-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-12-16-3-1-4-17(11-16)19(24)22-13-15-6-9-23(10-7-15)18-5-2-8-21-14-18/h1-5,8,11,14-15H,6-7,9-10,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIFQVDFDOSFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)